molecular formula C12H13NO2 B094150 1,5-Diacetylindoline CAS No. 16078-35-6

1,5-Diacetylindoline

Cat. No. B094150
CAS RN: 16078-35-6
M. Wt: 203.24 g/mol
InChI Key: DDTZNSOMVMYKHA-UHFFFAOYSA-N
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Description

1,5-Diacetylindoline is a chemical compound that is structurally related to indoline derivatives. Indoline compounds are known for their applications in the synthesis of natural products and pharmaceuticals. Although the provided papers do not directly discuss 1,5-Diacetylindoline, they provide insights into the chemistry of related compounds, such as 1,2-diacetals and 1-acetylindolin-3-ones, which can be informative for understanding the properties and reactivity of 1,5-Diacetylindoline.

Synthesis Analysis

The synthesis of indoline derivatives can be achieved through various methods, including organocatalyzed asymmetric Michael addition reactions. For instance, 1-acetylindolin-3-ones have been synthesized through Michael addition to β,γ-unsaturated α-ketoesters and α,β-unsaturated aldehydes, resulting in chiral indolin-3-ones with adjacent tertiary stereogenic centers . These methods could potentially be adapted for the synthesis of 1,5-Diacetylindoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indoline derivatives is characterized by the presence of an indoline ring, which can be substituted at various positions to yield different functional groups. The structure of 1,5-Diacetylindoline would include acetyl groups at the 1 and 5 positions of the indoline ring. The X-ray crystal structure analysis of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, reveals that acetyl groups can exhibit varying degrees of planarity or twist relative to the core structure . This information could be relevant when considering the conformational preferences of 1,5-Diacetylindoline.

Chemical Reactions Analysis

Indoline derivatives participate in a variety of chemical reactions. The papers describe the use of 1-acetylindolin-3-ones in Michael addition reactions to introduce new substituents and generate compounds with multiple stereocenters . Additionally, the synthesis of 1-acetylindoline-5-sulphonylamino acid derivatives indicates that indoline compounds can be functionalized to produce molecules with antimicrobial activity . These reactions highlight the versatility of indoline derivatives in chemical synthesis, which could be applicable to 1,5-Diacetylindoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives can vary widely depending on their substitution patterns. The papers suggest that 1,2-diacetals, which share some structural similarities with 1,5-Diacetylindoline, are stable and can enhance the crystallinity of products . Moreover, they have favorable NMR parameters that aid in structural assignment . These properties are important for the characterization and application of indoline derivatives in synthetic chemistry. The stability and crystallinity of 1,5-Diacetylindoline would need to be empirically determined, but the related compounds provide a basis for predicting these attributes.

Scientific Research Applications

  • Enantiopure 1,5-diols from dynamic kinetic asymmetric transformation : 1,5-Diacetylindoline derivatives are used as intermediates in the synthesis of chiral heterocycles like piperidines and morpholines, which have applications in drug development and asymmetric synthesis (Leijondahl et al., 2008).

  • Oxidative Polymerization of 5,6-Dihydroxyindoles : This process leads to the formation of various cyclic and acyclic compounds, including diindolocarbazoles, which have potential uses in organic and medicinal chemistry (Manini et al., 1998).

  • Separation and Indirect Detection of Amino Acids : N-acetylated amino acid derivatives, related to diacetylindoline chemistry, are crucial in chromatographic techniques for amino acid analysis, which is essential in biochemistry and pharmaceutical sciences (Yuan & Pietrzyk, 1991).

  • Bio-Based Production of Chemicals : Compounds like 1,5-diaminopentane, related to the chemical structure of diacetylindoline, are used as platform chemicals in the bio-economy, particularly in the production of bio-based polymers (Kind & Wittmann, 2011).

  • Oxidative Amidation of Phenols : In alkaloid synthesis and organic chemistry, derivatives of diacetylindoline play a role in the conversion of phenols into amido-dienones, enabling the synthesis of complex organic molecules (Ciufolini et al., 2007).

  • Research in Synthetic, Physical, and Chemical Properties : Studies on diacetylindoline derivatives contribute to understanding the relationship between molecular structure and pharmacological action, important in drug design and pharmaceutical chemistry (Kaplaushenko et al., 2016).

  • Coordination Chemistry of Ligands : Diacetylindoline derivatives are used in coordination chemistry, which is fundamental in catalysis and materials science (Gómez et al., 1999).

  • 1,2-Diacetals in Natural Product Synthesis : These compounds, related to diacetylindoline chemistry, are used in the synthesis of complex organic molecules, especially in natural product assembly (Ley & Polara, 2007).

Safety And Hazards

1,5-Diacetylindoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. It should be handled with protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZNSOMVMYKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390995
Record name 1,5-Diacetylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diacetylindoline

CAS RN

16078-35-6
Record name 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16078-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diacetylindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Diacetylindoline
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Synthesis routes and methods

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Papageorgiou, DC Ogden, A Barth… - Journal of the American …, 1999 - ACS Publications
Photorelease of biologically active compounds from photocleavable (caged) precursors is a useful tool to study biological processes2 but rapid, efficient release of neuroactive amino …
Number of citations: 168 pubs.acs.org
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org
JN Wells, JN Davisson, WR Campbell… - Journal of Medicinal …, 1973 - ACS Publications
The effective reactivation of phosphorylated cholinester-ase by 2-pyridine carbaldoxime methiodide (2-PAM)(1) has been attributed to the high affinity of the quaternary amine for the …
Number of citations: 2 pubs.acs.org
DJ Park - 2023 - researchspace.auckland.ac.nz
Immunotherapy, which involves harnessing the individual’s immune response against cancer cells, is seen as a new era of cancer treatment. Although effectiveness is patient-…
Number of citations: 0 researchspace.auckland.ac.nz
LR Smith - Chemistry of Heterocyclic Compounds: Indoles, Part …, 1971 - Wiley Online Library
Ketone phenylhydrazones containing the group NHN= CCH, CHR, yield only the corresponding indolenine. Those with the grouping NHN= C (CH, R) CH, R give both the indole and …
Number of citations: 1 onlinelibrary.wiley.com

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